molecular formula C8H15Cl2N3 B11880622 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Cat. No.: B11880622
M. Wt: 224.13 g/mol
InChI Key: CWTFYVZAWRUDAA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group and two N,N-dimethylamine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the dimethylamine groups.

    N,N-Dimethyl-2-aminomethylpyridine: Similar structure but with different substitution patterns.

    2-(Dimethylamino)methylpyridine: Similar structure but with different functional groups.

Uniqueness

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to the presence of both aminomethyl and N,N-dimethylamine groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields of research.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11(2)8-4-3-7(5-9)6-10-8;;/h3-4,6H,5,9H2,1-2H3;2*1H

InChI Key

CWTFYVZAWRUDAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

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